

Comprehensive Technical Guide: 15-cis- ζ -Carotene Isomerization by Z-ISO

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: zeta-Carotene

CAS No.: 13587-06-9

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Introduction and Biological Significance

15-cis- ζ -carotene isomerase (Z-ISO) represents a critical enzymatic component in the carotenoid biosynthetic pathway of oxygenic phototrophs, including plants, algae, and cyanobacteria. This integral membrane protein catalyzes the **cis-to-trans isomerization** of the central 15-15' carbon-carbon double bond in 9,15,9'-tri-cis- ζ -carotene, converting it to 9,9'-di-cis- ζ -carotene during the multi-step conversion of phytoene to all-trans-lycopene [1] [2]. The discovery of Z-ISO filled a significant gap in our understanding of carotenoid biosynthesis, particularly for reactions that proceed efficiently in both light-exposed and non-photosynthetic tissues [3]. The **isomerization reaction** catalyzed by Z-ISO is essential for proper chloroplast development, photosynthesis, and the production of carotenoid-derived hormones such as abscisic acid and strigolactones [1] [2].

In photosynthetic tissues, the isomerization of the 15-15' cis double bond can be partially mediated by light; however, **enzymatic catalysis** by Z-ISO is absolutely required in nonphotosynthetic tissues or during periods of darkness [1] [2]. This explains why Z-ISO mutants exhibit severe phenotypes in dark-grown tissues, including accumulation of cis-carotene intermediates and blocked production of mature carotenoid species [2]. The **evolutionary conservation** of Z-ISO across oxygenic phototrophs but absence in anoxygenic species underscores its fundamental role in photosynthetic organisms that generate oxygen [1]. Recent research has demonstrated that Z-ISO functions as a **redox-regulated enzyme** dependent on a heme b

cofactor, making it a key regulatory point in controlling carotenoid biosynthesis flux in response to plastid redox status [1] [3].

Table 1: Z-ISO Characteristics Across Organisms

Organism	Gene/Protein	Mutant Phenotype	Catalytic Features
<i>Zea mays</i> (maize)	Z-ISO	Yellow stripe phenotype, delayed greening, reduced carotenoids	Heme b-dependent, requires reduced Fe(II) state
<i>Arabidopsis thaliana</i>	Z-ISO	Delayed chlorophyll accumulation, abnormal chloroplasts	Redox-regulated, membrane-integral
<i>Oryza sativa</i> (rice)	HTD12/MIT1	High-tillering, dwarf, light green leaves	Links carotenogenesis to hormone signaling
<i>Synechocystis</i> sp. PCC 6803	Slr1599	Blocks carotenoid biosynthesis in darkness	Conserved heme ligands, light-independent function
<i>Solanum lycopersicum</i> (tomato)	Z-ISO	Reduced lycopene, increased phytoene/ ζ -carotene	369 amino acids, 4 exons, highly conserved structure

Molecular Mechanism of Z-ISO

Redox-Dependent Catalytic Mechanism

Z-ISO employs a **unique isomerization mechanism** that depends on the redox state of its heme b cofactor, rather than utilizing typical redox chemistry [3]. The enzyme contains a **heme b prosthetic group** that exists in either an oxidized Fe(III) or reduced Fe(II) state, with catalytic activity exclusively occurring when the heme iron is in the reduced form [3]. Spectroscopic characterization using UV-visible absorption, electron paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) has revealed that reduced Z-ISO exhibits maximum absorbance at 414-415 nm, while the oxidized inactive form absorbs at 426 nm [4] [3].

The **redox sensitivity** of Z-ISO allows it to function as a metabolic sensor that dynamically controls carotenoid flux in response to the plastid's redox status, which fluctuates with environmental conditions such as light intensity and temperature [1].

The catalytic cycle of Z-ISO involves a **ligand switching mechanism** wherein the residues coordinating the heme iron change depending on the redox state [4]. In the oxidized resting state, the heme iron is coordinated by specific protein ligands that maintain the enzyme in an inactive conformation. Upon reduction of the heme iron to Fe(II), a conformational change occurs that reposition the heme cofactor and activates the enzyme for substrate binding [1] [3]. Site-directed mutagenesis studies have identified two conserved histidine residues (H150 and H266 in maize Z-ISO) and one aspartic acid residue (D294) as essential for isomerase activity, suggesting their involvement in heme coordination and catalysis [3]. The **precise molecular mechanism** likely involves binding of the 9,15,9'-tri-cis- ζ -carotene substrate in proximity to the heme group, where the redox-dependent conformational changes facilitate rotation around the 15-15' double bond, converting it from cis to trans configuration without net redox changes [4] [3].

Structural Features and Membrane Integration

Z-ISO is classified as an **integral membrane protein** that embeds within plastid membranes via multiple transmembrane domains [4]. Bioinformatic analyses predict that Z-ISO contains several membrane-spanning regions that facilitate its integration into the plastid membrane system, where it physically associates with other carotenoid biosynthetic enzymes [4] [3]. The enzyme can be isolated as part of a **high molecular weight protein complex** with other carotenogenic enzymes, suggesting the existence of a metabolon that enhances pathway efficiency [4]. Although no high-resolution crystal structure of Z-ISO is currently available, AlphaFold models of Z-ISO from *Synechocystis*, maize, and *Arabidopsis* reveal conservation of putative heme-ligating residues and substrate-binding pockets across species [2].

The **membrane integration** of Z-ISO positions it optimally to access its lipophilic substrate, 9,15,9'-tri-cis- ζ -carotene, which is itself embedded within the membrane bilayer [4]. The active site appears to contain a hydrophobic cavity that accommodates the polyene chain of the substrate, with specific residues positioned to interact with the central 15-15' double bond [2] [3]. The **N-terminal domain** of Z-ISO contains a transit peptide that targets the enzyme to plastids, where it is cleaved upon import to yield the mature protein [4]. Structural modeling suggests that the heme cofactor is buried within the membrane-integral portion of the enzyme, with access channels allowing substrate entry and product release [2]. The conservation of Z-ISO's

structural features across evolutionary diverse oxygenic phototrophs highlights the essential nature of its membrane association and heme coordination for proper function [1] [2].

Table 2: Structural and Functional Features of Z-ISO

Feature	Characteristics	Functional Significance
Heme Cofactor	Heme b, Fe-protoporphyrin IX	Redox sensor, required for catalytic activity
Redox States	Oxidized Fe(III) inactive, Reduced Fe(II) active	Regulates enzyme activity in response to plastid redox state
Membrane Association	Multiple transmembrane domains, integral membrane protein	Access to membrane-embedded substrate, complex formation
Active Site	Hydrophobic cavity, conserved His/Asp residues	Substrate binding, heme coordination, isomerization catalysis
Protein Complex	High molecular weight complex with other carotenogenic enzymes	Metabolic channeling, pathway efficiency

Research Methods for Z-ISO Characterization

Functional Complementation Assays

The **functional characterization** of Z-ISO has been greatly facilitated by the development of Escherichia coli complementation systems that accumulate the enzyme's substrate, 9,15,9'-tri-cis- ζ -carotene [4] [2]. In this approach, E. coli cells are engineered to express bacterial crtE, crtB, and plant phytoene desaturase (PDS) genes, leading to the accumulation of 9,15,9'-tri-cis- ζ -carotene [4]. When a functional Z-ISO gene is introduced into these cells, it catalyzes the isomerization of this substrate to 9,9'-di-cis- ζ -carotene, which can then be further converted by endogenous E. coli enzymes or co-expressed plant ζ -carotene desaturase (ZDS) to yield downstream carotenoids [4] [2]. This **complementation platform** provides a robust qualitative and

quantitative assay for Z-ISO activity, as the conversion from substrate to product can be monitored by HPLC analysis of carotenoid extracts [4] [3].

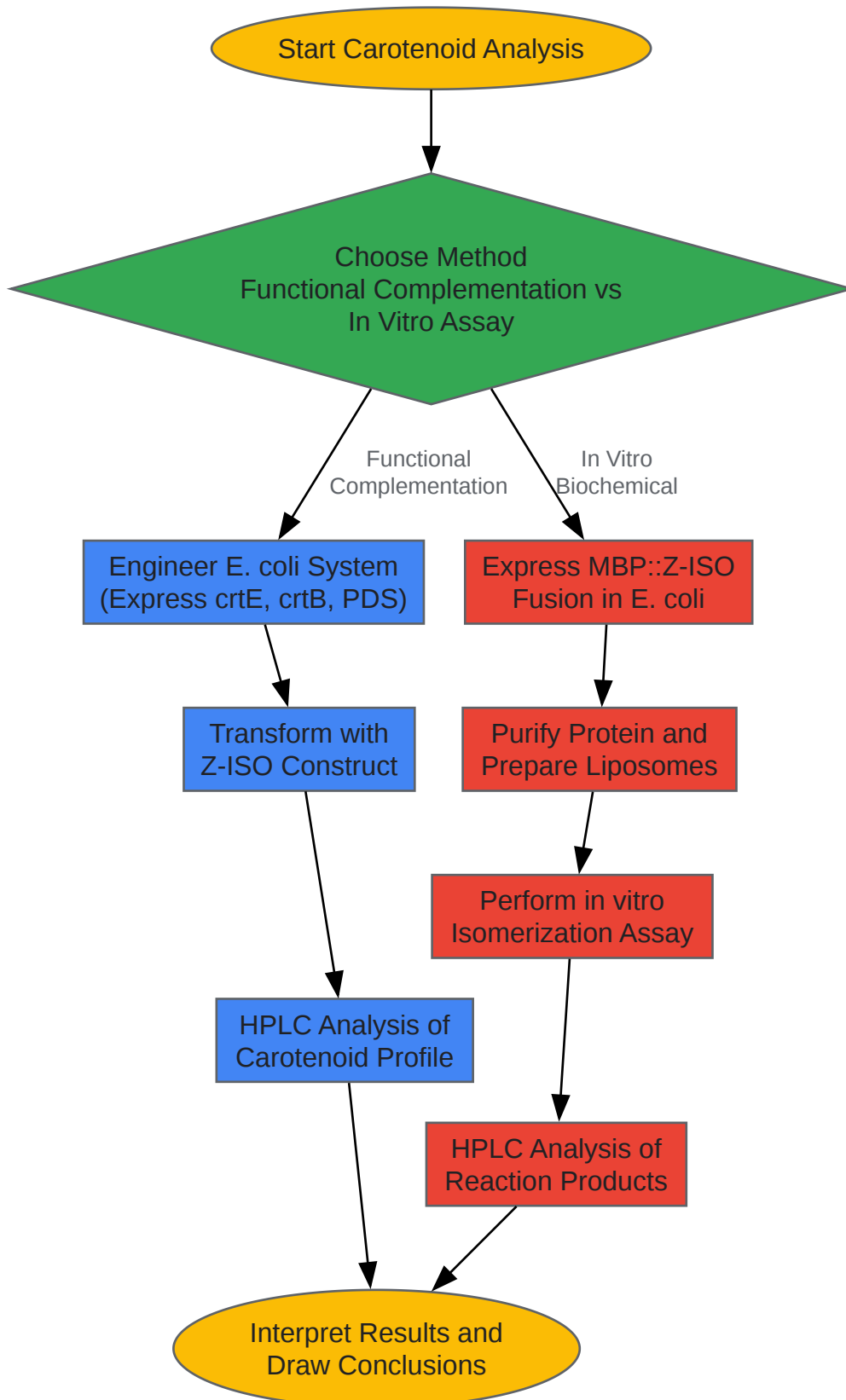
The *E. coli* complementation system has been instrumental in verifying Z-ISO activity from diverse sources, including plants, cyanobacteria, and algae [2]. For example, this approach was used to confirm that the *slr1599* open reading frame from *Synechocystis* sp. PCC 6803 encodes a functional ζ -carotene isomerase [2]. Similarly, the system has been employed to characterize the functional consequences of site-directed mutations in Z-ISO, identifying specific residues essential for catalytic activity [3]. The **key advantage** of this method is its simplicity and rapidity compared to plant transformation, allowing for high-throughput screening of Z-ISO variants and comparative functional analysis across species [4] [2]. The complementation system also enables researchers to study Z-ISO activity independently of other carotenogenic enzymes, providing clear evidence for its specific role in the isomerization reaction [4].

In Vitro Enzymatic Assays

For detailed biochemical characterization, **in vitro assays** using purified Z-ISO protein have been developed [4] [3]. These assays typically involve the expression and purification of Z-ISO as a fusion protein with maltose-binding protein (MBP) to enhance solubility and facilitate purification [3]. The MBP::Z-ISO fusion protein is expressed in *E. coli*, and membranes containing the recombinant protein are collected by ultracentrifugation [3]. The fusion protein is then solubilized using mild detergents and purified by affinity chromatography, often followed by cleavage to remove the MBP tag and isolate the native Z-ISO enzyme [3]. The **purified enzyme** can be used for various spectroscopic analyses and functional assays to characterize its biochemical properties [3].

To measure Z-ISO activity in vitro, the substrate 9,15,9'-tri-cis- ζ -carotene must be incorporated into **artificial liposomes** that mimic the native membrane environment [4]. These substrate-loaded liposomes are mixed with purified Z-ISO, and the reaction is conducted under reducing conditions typically provided by dithionite or other reducing agents [3]. The **reaction products** are extracted with organic solvents and analyzed by HPLC using methods specifically developed to separate and quantify the geometrical isomers 9,15,9'-tri-cis- ζ -carotene and 9,9'-di-cis- ζ -carotene [4]. This in vitro approach has been crucial for demonstrating the direct catalytic activity of Z-ISO, determining kinetic parameters, and investigating the redox dependence of the isomerization reaction [3]. The liposome-based assay also allows researchers to

study the influence of membrane composition and properties on Z-ISO activity, providing insights into its behavior in different plastid types [4].



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Research approaches for Z-ISO characterization, showing complementary methods for functional analysis.

Experimental Protocols

E. coli Complementation Assay

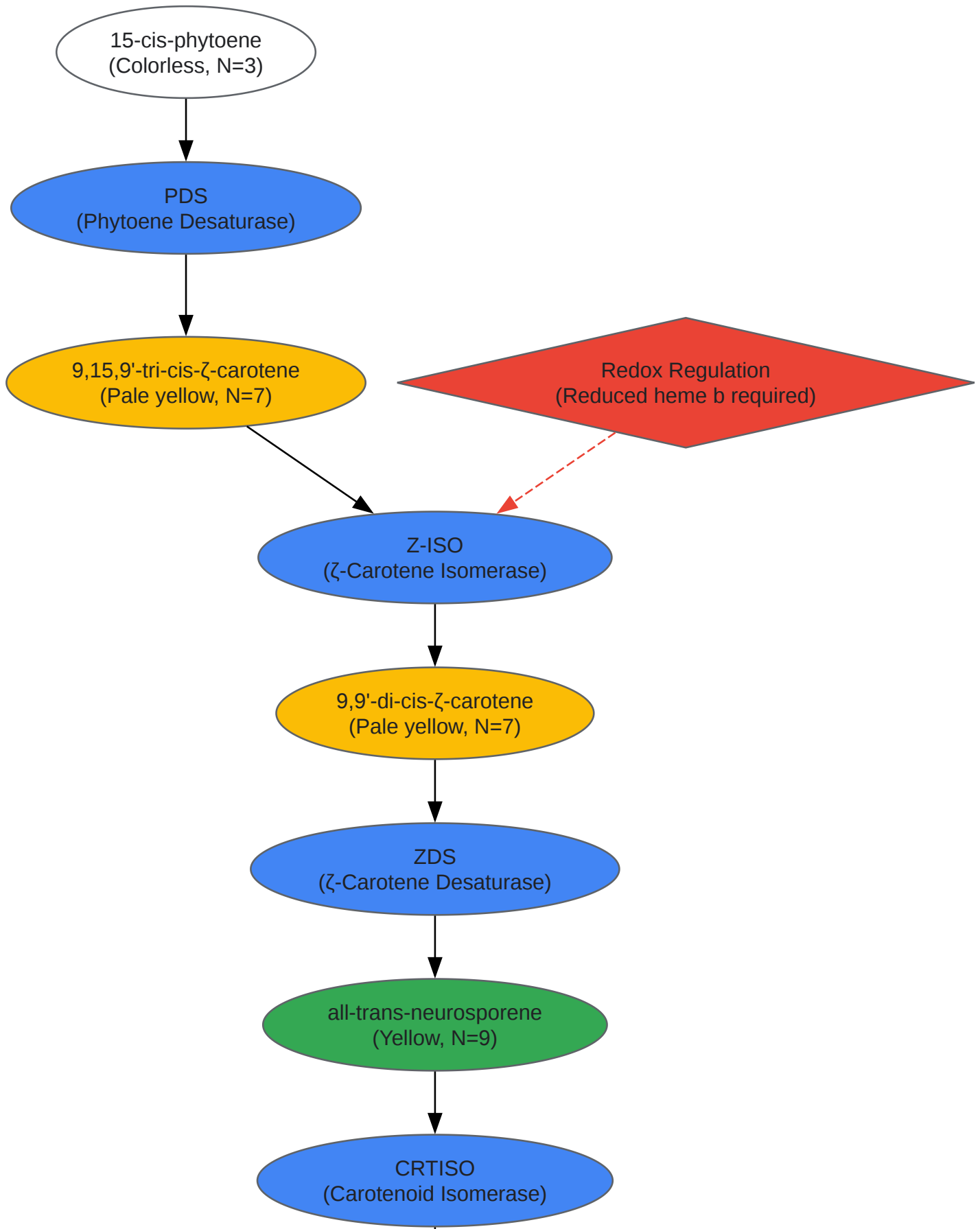
The **E. coli complementation system** provides a robust method for determining Z-ISO activity in vivo [4] [2]. Begin by transforming E. coli BL21(DE3) with the pAC-ZETAipi plasmid (Addgene #53284), which contains the bacterial crtE, crtB, and Zea mays PDS genes under appropriate promoters [4] [2]. Select transformants on LB agar containing chloramphenicol (34 µg/mL). Then, introduce the Z-ISO gene of interest cloned into an expression vector such as pCDFDuet-1 (for simultaneous expression with the pAC-ZETAipi system) [2]. For this, amplify the Z-ISO coding sequence (excluding the transit peptide but including native membrane integration domains) and clone it into the multiple cloning site using appropriate restriction enzymes (e.g., NdeI and XhoI) [2]. Select double transformants on LB agar containing both chloramphenicol (34 µg/mL) and streptomycin (50 µg/mL) [2].

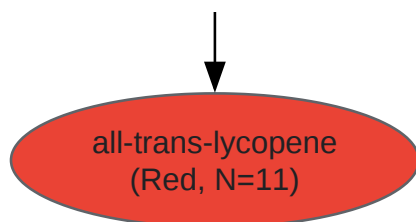
Culture the transformed E. coli in 5 mL of liquid LB medium with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8 [4]. Induce protein expression by adding isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, then continue incubation at 16-18°C for 16-20 hours to allow carotenoid accumulation [4] [2]. **Harvest the cells** by centrifugation at 3,000 × g for 10 minutes, then extract carotenoids by resuspending the cell pellet in 1 mL of acetone and vortexing vigorously [4]. Centrifuge at 5,000 × g for 5 minutes to remove cell debris, and transfer the supernatant containing carotenoids to a new tube. **Analyze the carotenoid profile** by HPLC using a C30 reversed-phase column (e.g., YMC C30, 250 × 4.6 mm, 5 µm) with a mobile phase of methanol/methyl-tert-butyl ether/water (81:15:4, v/v/v) [4]. Identify 9,15,9'-tri-cis-ζ-carotene (substrate) and 9,9'-di-cis-ζ-carotene (product) by comparing retention times and spectral characteristics to known standards [4]. Successful Z-ISO activity is indicated by the presence of 9,9'-di-cis-ζ-carotene and/or downstream carotenoids in the test sample compared to the negative control (empty vector) [4] [2].

In Vitro Liposome-Based Assay

For **biochemical characterization** of Z-ISO activity in a defined system, the liposome-based assay recapitulates the membrane environment essential for proper enzyme function [4] [3]. Begin by purifying MBP::Z-ISO fusion protein: express the construct in E. coli BL21(DE3) grown in 2×YT medium at 37°C to OD600 0.6, then induce with 0.2 mM IPTG and incubate overnight at 16°C [3]. Harvest cells by centrifugation, resuspend in buffer A (25 mM sodium phosphate, pH 6.2, 2.5 mM MgCl₂, 300 mM NaCl, 15% glycerol) and disrupt using a French Press at 18,000 psi [3]. After removing cell debris by centrifugation at 17,000 × g for 15 minutes, solubilize membranes with 0.067% Tween 20 for 30 minutes, then purify the fusion protein using Ni²⁺-NTA affinity chromatography [3]. **Determine protein concentration** using the Bradford method and confirm purity by SDS-PAGE [3].

Prepare substrate-containing liposomes by combining 1 mg of phosphatidylcholine and 50 µg of purified 9,15,9'-tri-cis-ζ-carotene substrate in chloroform [4]. Evaporate the solvent under nitrogen gas to form a thin lipid film, then hydrate with assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl) to a final lipid concentration of 5 mg/mL [4]. Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder to create unilamellar liposomes [4]. For the **isomerization assay**, combine 100 µL of substrate-loaded liposomes with 20 µg of purified MBP::Z-ISO in a total volume of 500 µL of assay buffer [3]. Add sodium dithionite to a final concentration of 1 mM to create reducing conditions and incubate at 25°C for 30-60 minutes [3]. **Stop the reaction** by adding 500 µL of acetone, then extract carotenoids with hexane [4]. Analyze the products by HPLC as described in section 4.1, quantifying the conversion of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene [4]. Include controls without enzyme, with heat-inactivated enzyme, and under oxidizing conditions (without dithionite) to confirm the specificity and redox dependence of the reaction [3].





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Carotenoid biosynthesis pathway showing Z-ISO position and redox regulation. N represents number of conjugated double bonds.

Conclusion

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To cite this document: Smolecule. [Comprehensive Technical Guide: 15-cis- ζ -Carotene Isomerization by Z-ISO]. Smolecule, [2026]. [Online PDF]. Available at:

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